molecular formula C9H12N2S B8050609 3-Pyridin-4-ylthiomorpholine

3-Pyridin-4-ylthiomorpholine

Cat. No.: B8050609
M. Wt: 180.27 g/mol
InChI Key: GZTUAMPYXHYEEV-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylthiomorpholine: is a heterocyclic compound that features a pyridine ring attached to a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-ylthiomorpholine typically involves the reaction of pyridine derivatives with thiomorpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Pyridin-4-ylthiomorpholine can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, where the thiomorpholine moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: 3-Pyridin-4-ylthiomorpholine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with specific electronic or photonic properties.

Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its ability to interact with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold in drug design. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 2-Pyridin-4-ylthiomorpholine
  • 4-Pyridin-4-ylthiomorpholine
  • Thiazolo[5,4-b]pyridine derivatives

Comparison: 3-Pyridin-4-ylthiomorpholine is unique due to the specific positioning of the pyridine and thiomorpholine rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-pyridin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTUAMPYXHYEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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